

Application Notes and Protocols: AF 555 NHS Ester Conjugation to Primary Amines

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Compound of Interest

Compound Name: AF 555 carboxylic acid

Cat. No.: B12364350

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Introduction

AF 555 NHS ester is a bright, photostable, and hydrophilic fluorescent dye commonly used for labeling proteins, peptides, and amine-modified oligonucleotides.[1][2] Its succinimidyl ester (NHS ester) moiety reacts efficiently with primary amines (e.g., the side chain of lysine residues in proteins) to form a stable amide bond.[3][4] This covalent conjugation is a cornerstone of bioconjugation, enabling the fluorescent labeling of biomolecules for a wide array of applications in research and drug development, including fluorescence microscopy, flow cytometry, and immunoassays.[1][2] AF 555 is spectrally similar to other orange-red fluorescent dyes like Cy3 and TAMRA, but often exhibits superior brightness and photostability.[5]

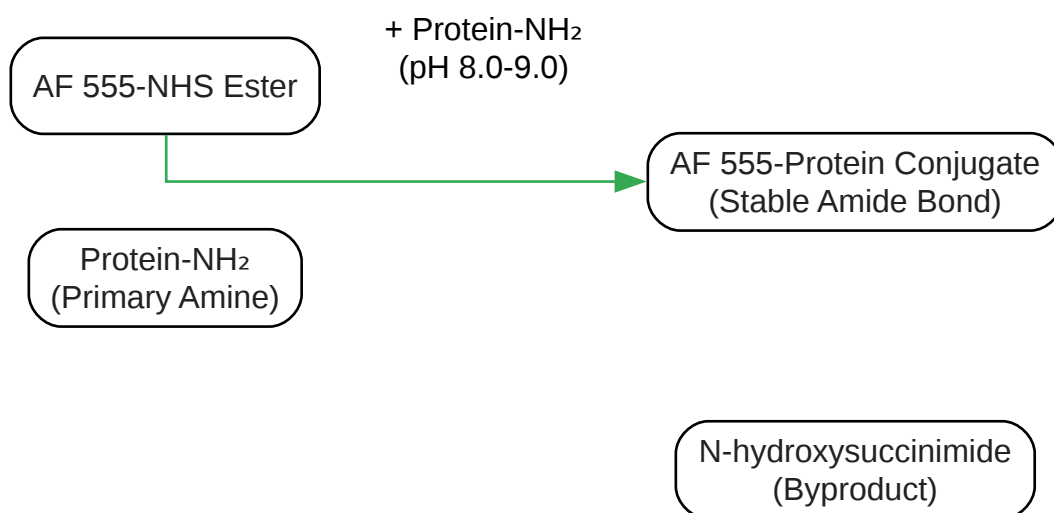
Properties of AF 555 NHS Ester

Quantitative data for AF 555 NHS Ester is summarized in the table below, providing key parameters for experimental design and analysis.

Property	Value	Reference
Excitation Maximum (λ_{ex})	552 - 555 nm	[6][7][8]
Emission Maximum (λ_{em})	566 - 572 nm	[6][7][8][9]
Molar Extinction Coefficient (ϵ)	~150,000 - 155,000 $\text{cm}^{-1}\text{M}^{-1}$	[3][8]
Molecular Weight	~1250 g/mol	[8][10]
Recommended Reaction pH	8.0 - 9.0	[11]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[8]
Reactivity	Primary amines	[6][8][12]
Solubility	Soluble in DMSO and DMF	[8][13]

Principle of Conjugation

The conjugation of AF 555 NHS ester to a primary amine proceeds via a nucleophilic acyl substitution reaction. The primary amine on the target molecule (e.g., a lysine residue on a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly basic pH (8.0-9.0), where the primary amine is deprotonated and thus more nucleophilic.



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AF 555 NHS ester conjugation reaction with a primary amine.

Experimental Protocols

Protocol 1: Labeling an Antibody with AF 555 NHS Ester

This protocol provides a general procedure for labeling IgG antibodies. The amounts can be scaled as needed.

Materials:

- IgG antibody (free of amine-containing buffers like Tris or glycine, and stabilizers like BSA) [\[10\]](#)[\[14\]](#)
- AF 555 NHS Ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[\[8\]](#)
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3[\[3\]](#)
- Phosphate-buffered saline (PBS), pH 7.2-7.4
- Purification column (e.g., Sephadex G-25)[\[14\]](#)
- Spectrophotometer

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in PBS to a final concentration of 2-10 mg/mL for optimal labeling. [\[14\]](#) If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[\[14\]](#)
 - Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[\[4\]](#)

- AF 555 NHS Ester Stock Solution Preparation:
 - Immediately before use, dissolve the AF 555 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[10\]](#) Vortex to ensure complete dissolution.[\[4\]](#)
- Conjugation Reaction:
 - The optimal molar ratio of dye to protein should be determined empirically. A starting point for antibodies is a 10:1 to 15:1 molar ratio of dye to antibody.[\[4\]](#)
 - While gently vortexing the antibody solution, add the calculated amount of AF 555 NHS ester stock solution dropwise.[\[4\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[4\]](#)[\[8\]](#)
- Purification of the Labeled Antibody:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrated with PBS.[\[4\]](#)[\[14\]](#)
 - Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye and the NHS byproduct.[\[14\]](#)
 - Collect the fractions containing the colored, labeled antibody. The first colored fraction is typically the desired conjugate.

Protocol 2: Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[\[15\]](#)

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and 555 nm (A_{555}) using a spectrophotometer.[\[3\]](#) Dilute the conjugate in PBS if the absorbance is too high.[\[16\]](#)

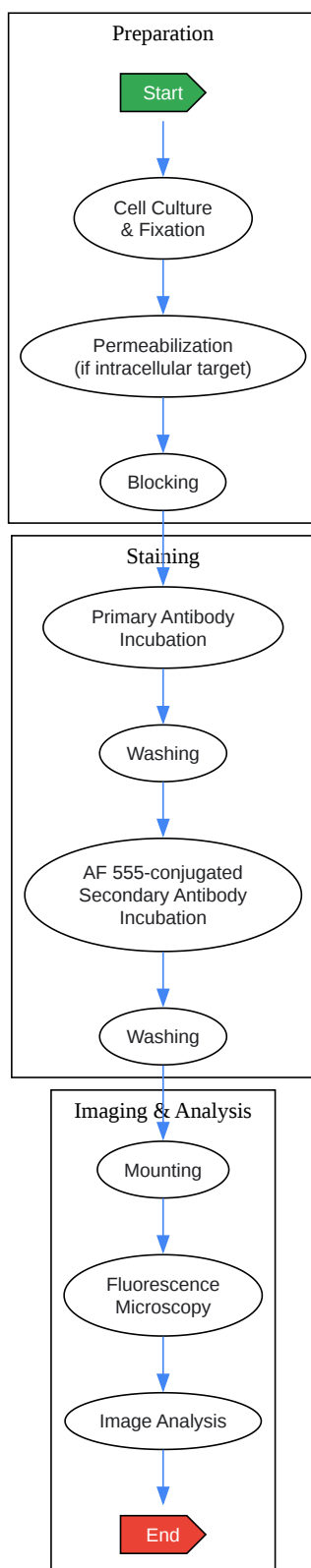
- Calculate the Degree of Labeling (DOL):
 - The concentration of the protein is calculated using the following formula: Protein Concentration (M) = $[A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}}$
 - Where:
 - A_{280} is the absorbance of the conjugate at 280 nm.
 - A_{555} is the absorbance of the conjugate at 555 nm.
 - CF is the correction factor for the dye's absorbance at 280 nm (for AF 555, this is approximately 0.08).[3]
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (for IgG, $\sim 203,000 \text{ M}^{-1}\text{cm}^{-1}$).[3]
 - The DOL is then calculated as: $\text{DOL} = A_{555} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of AF 555 at 555 nm ($\sim 150,000 \text{ M}^{-1}\text{cm}^{-1}$).[3]
 - An optimal DOL for antibodies is typically between 4 and 7.[3]

Recommended Molar Ratios for Antibody Labeling

Molar Ratio (Dye:Protein)	Expected Degree of Labeling (DOL)	Notes
5:1 - 9:1	Low to Moderate	Good starting point for sensitive antibodies.
10:1 - 15:1	Moderate to High	Often optimal for many applications.[4]
>15:1	High	Increased risk of over-labeling, which can lead to fluorescence quenching and loss of antibody function.[17]

Experimental Workflow: Immunofluorescence Staining

The following diagram illustrates a typical workflow for using an AF 555-labeled antibody in an immunofluorescence experiment.



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A typical workflow for an immunofluorescence experiment.

Troubleshooting

Problem	Potential Cause	Solution
Low Degree of Labeling (DOL)	Presence of primary amines in the buffer (e.g., Tris, glycine).	Dialyze the protein against an amine-free buffer (e.g., PBS) before labeling. [3]
Dilute protein solution (<2 mg/mL).	Concentrate the protein to at least 2 mg/mL for efficient labeling. [14]	
Hydrolyzed NHS ester.	Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF. [13]	
High Degree of Labeling (DOL) / Over-labeling	Molar ratio of dye to protein is too high.	Reduce the molar ratio of dye to protein in the conjugation reaction.
Over-labeling can lead to protein precipitation and reduced fluorescence (quenching). [17]	Empirically determine the optimal DOL for your specific application.	
Poor Conjugate Yield	Impure antibody or presence of stabilizers like BSA or gelatin.	Purify the antibody to remove interfering substances before labeling. [10] [14]
Loss of Protein Activity	Conjugation at or near the active site.	Consider alternative conjugation chemistries that target other functional groups (e.g., thiols) if amine labeling affects protein function.
Over-labeling.	Aim for a lower DOL by reducing the dye-to-protein molar ratio.	

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